Methyl 4-fluoro-6-methoxynicotinate
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Overview
Description
Methyl 4-fluoro-6-methoxynicotinate is an organic compound with the molecular formula C8H8FNO3 It is a derivative of nicotinic acid, featuring a fluorine atom at the 4-position and a methoxy group at the 6-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-fluoro-6-methoxynicotinate typically involves the esterification of 4-fluoro-6-methoxynicotinic acid. One common method includes the reaction of 4-fluoro-6-methoxynicotinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
4-fluoro-6-methoxynicotinic acid+methanolH2SO4Methyl 4-fluoro-6-methoxynicotinate+water
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-6-methoxynicotinate can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atom at the 4-position can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Nucleophilic substitution: Substituted nicotinates.
Oxidation: 4-fluoro-6-methoxynicotinic acid or aldehydes.
Reduction: 4-fluoro-6-methoxynicotinyl alcohol.
Scientific Research Applications
Methyl 4-fluoro-6-methoxynicotinate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme interactions and metabolic pathways involving nicotinic acid derivatives.
Industrial Applications: It is used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-fluoro-6-methoxynicotinate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the methoxy group can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-fluoro-6-methoxynicotinate
- Methyl 2-fluoro-6-methoxynicotinate
- Methyl 5-fluoro-6-methoxynicotinate
- Methyl 2-chloro-5-fluoro-6-methoxynicotinate
Uniqueness
This compound is unique due to the specific positioning of the fluorine and methoxy groups on the pyridine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the fluorine atom at the 4-position can significantly influence the compound’s electronic properties and its interactions with biological targets.
Properties
IUPAC Name |
methyl 4-fluoro-6-methoxypyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-12-7-3-6(9)5(4-10-7)8(11)13-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCSPDMYLTVPPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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